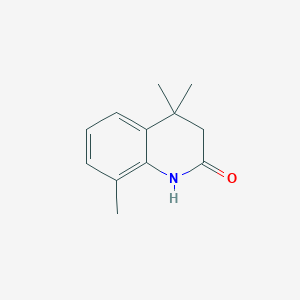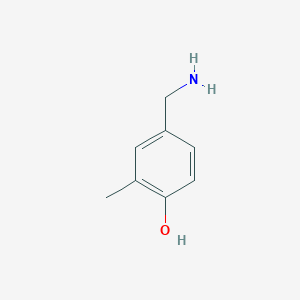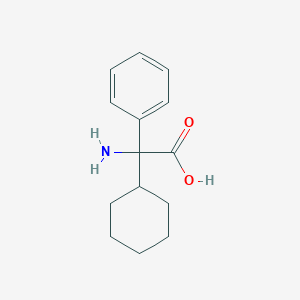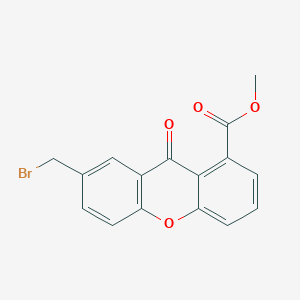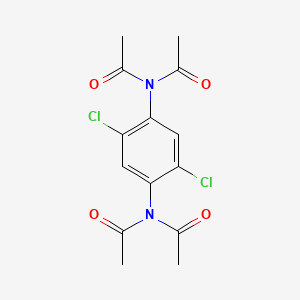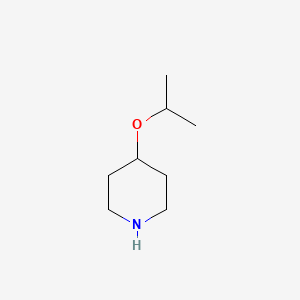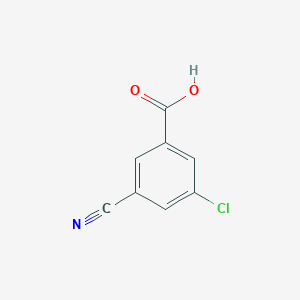
Cerium(IV) sulfate hydrate
Übersicht
Beschreibung
Cerium(IV) sulfate hydrate is an oxidizing agent used for the generation of o-benzoquinone from catechol. It promotes the formation of radicals from dialkyl malonates, which undergo substitution reactions with furans and thiophenes .
Molecular Structure Analysis
Cerium(IV) sulfate hydrate is a hydrated salt of cerium sulfate. Its molecule contains cerium ions coordinated with eight oxygen atoms. Its crystals have been reported to be orthorhombic .Chemical Reactions Analysis
Cerium(IV) sulfate hydrate acts as an oxidizing agent. It is used for the generation of o-benzoquinone from catechol and promotes the formation of radicals from dialkyl malonates, which undergo substitution reactions with furans and thiophenes .Physical And Chemical Properties Analysis
Cerium(IV) sulfate hydrate exists as the anhydrous salt Ce(SO4)2 as well as a few hydrated forms: Ce(SO4)2(H2O)x, with x equal to 4, 8, or 12. These salts are yellow to yellow/orange solids that are moderately soluble in water and dilute acids .Wissenschaftliche Forschungsanwendungen
1. Structural Properties
Cerium(IV) sulfate hydrate demonstrates complex structural characteristics, such as the formation of sulfate bridges and the presence of both infinite and blocked channels parallel to a specific axis in its crystalline form. This is exemplified in a study on cerium(IV) neodymium(III) hydrogen sulfate hydrate, which highlights these unique structural elements (Barnes, Paton, & Seaward, 1993).
2. Microstructural Analysis and Crystallite Growth
Research into nanocrystalline cerium(IV) oxide powders produced by thermal dehydration of hydrated ceria precipitates from ceric ammonium and sulfate salts has provided insights into the microstructural properties and crystallite growth kinetics of these materials (Audebrand, Auffredic, & Louër, 2000).
3. Nanoparticle Synthesis and Agglomeration
Cerium(IV) sulfate hydrate is instrumental in the synthesis of cerium(IV) oxide nanoparticles. The addition of sulfate ions significantly impacts the crystallite size and morphology, promoting spherical agglomeration of these nanoparticles (Hirano, Fukuda, Iwata, Hotta, & Inagaki, 2004).
4. Open-framework Structure Synthesis
A novel open-framework cerium sulfate hydrate has been synthesized and characterized. This structure, with one-dimensional eight-membered ring channels, offers potential for various applications due to its unique structural features (Yu, Wang, Chen, Xing, Ishiwata, Saito, & Takano, 2004).
5. Use as a Heterogeneous Catalyst
Cerium(IV) sulfate tetrahydrate has been identified as an efficient, reusable, and solid acidic catalyst for synthesizing organic compounds, highlighting its potential in chemical synthesis applications (Davoodnia, Khashi, & Tavakoli-Hoseini, 2014).
6. Thermal Decomposition Studies
Studies on the thermal decomposition of cerium(IV) sulfate hydrate offer insights into the surface and bulk chemical changes during this process, which is crucial for understanding its thermal stability and potential applications in various fields (Poston, Siriwardane, Fisher, & Miltz, 2003).
7. Role in Oxidation Reactions
Cerium(IV) sulfate hydrate plays a significant role in oxidation reactions, including in the Belousov-Zhabotinskii oscillating reaction. Its interaction with other acids and its impact on the reaction kinetics have been studied extensively (Sullivan & Thompson, 1979).
Wirkmechanismus
Safety and Hazards
Cerium(IV) sulfate hydrate is a strong oxidizer and can cause severe skin burns and eye damage. It may also cause respiratory irritation. It is recommended to handle it with protective gloves, clothing, eye protection, and face protection . It is also classified as very toxic to aquatic life with long-lasting effects .
Zukünftige Richtungen
The interaction of Cerium(IV) with relatively low-molecular-weight organic compounds is intensely studied due to its widespread use in various fields of chemistry and technology as a catalyst for numerous reactions, a complexing agent, and a one-electron oxidizing agent . The oxidation of dicarboxylic acids by cerium (IV) sulfate in the context of the actively explored Belousov–Zhabotinsky (BZ) oscillating reaction catalyzed by cerium ions is of particular interest .
Eigenschaften
IUPAC Name |
cerium(4+);disulfate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ce.2H2O4S.H2O/c;2*1-5(2,3)4;/h;2*(H2,1,2,3,4);1H2/q+4;;;/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNANFSXYDCURQS-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ce+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CeH2O9S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30603801 | |
| Record name | Cerium(4+) sulfate--water (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30603801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cerium(IV) sulfate hydrate | |
CAS RN |
123333-60-8 | |
| Record name | Cerium(4+) sulfate--water (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30603801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




